

# A Comparative Analysis of Krestin (PSK) and Other Immunomodulatory Agents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Krestin**

Cat. No.: **B1180457**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Krestin** (Polysaccharide-K, PSK), a well-researched immunomodulatory agent derived from the mushroom *Trametes versicolor*, with other notable immunomodulators, including Lentinan, Interferon-gamma (IFN- $\gamma$ ), and Interleukin-2 (IL-2). The information is presented to facilitate objective comparison, supported by experimental data and detailed methodologies.

## Overview of Immunomodulatory Agents

**Krestin** (PSK) is a protein-bound polysaccharide that has been used for decades in Japan as an adjuvant cancer therapy.<sup>[1]</sup> Its immunomodulatory activity is considered its principal mechanism of action.<sup>[2]</sup>

Lentinan, a  $\beta$ -glucan isolated from the shiitake mushroom (*Lentinus edodes*), is another prominent mushroom-derived polysaccharide with demonstrated immunomodulatory and anti-tumor properties.<sup>[3]</sup>

Interferon-gamma (IFN- $\gamma$ ) is a cytokine that plays a critical role in both innate and adaptive immunity, known for its antiviral, antiproliferative, and immunomodulatory effects.<sup>[4]</sup>

Interleukin-2 (IL-2) is a cytokine that is central to the proliferation and differentiation of T cells and natural killer (NK) cells, and it has been used as an immunotherapy for certain cancers.

## Mechanism of Action and Signaling Pathways

The immunomodulatory effects of these agents are mediated through distinct signaling pathways, leading to the activation of various immune cells and the production of cytokines.

**Krestin (PSK):** PSK is a selective Toll-like receptor 2 (TLR2) agonist.<sup>[5]</sup> Activation of TLR2 on immune cells, such as dendritic cells (DCs) and macrophages, initiates a signaling cascade that leads to the activation of transcription factors like NF- $\kappa$ B and AP-1. This results in the production of pro-inflammatory cytokines and the maturation of DCs, ultimately leading to the activation of T cells and NK cells.<sup>[5]</sup>



[Click to download full resolution via product page](#)

### Krestin (PSK) TLR2 Signaling Pathway

Lentinan: Lentinan is also recognized by pattern recognition receptors on immune cells, such as Dectin-1 and TLRs, leading to the activation of downstream signaling pathways that involve NF- $\kappa$ B and MAPKs.<sup>[6]</sup> This results in the production of various cytokines, including TNF- $\alpha$ , IL-1, and IL-6, and the enhancement of macrophage, T cell, and NK cell activity.<sup>[7]</sup>

Interferon-gamma (IFN- $\gamma$ ): IFN- $\gamma$  binds to its receptor (IFN $\gamma$ GR), which activates the JAK-STAT signaling pathway. Specifically, JAK1 and JAK2 phosphorylate STAT1, which then dimerizes and translocates to the nucleus to induce the transcription of IFN- $\gamma$ -stimulated genes (ISGs).<sup>[4]</sup> These genes are involved in a wide range of immune responses, including increased antigen presentation and macrophage activation.<sup>[4]</sup>

Interleukin-2 (IL-2): IL-2 binds to its receptor (IL-2R), which is composed of  $\alpha$ ,  $\beta$ , and  $\gamma$  chains. This binding activates multiple downstream signaling pathways, including the JAK-STAT, PI3K/Akt, and MAPK pathways. These pathways promote the proliferation, survival, and cytotoxic activity of T cells and NK cells.

[Click to download full resolution via product page](#)

Simplified Overview of T-Cell Activation

## Comparative Experimental Data

Direct head-to-head comparative studies with quantitative data for **Krestin** and other immunomodulators are limited. The following tables summarize available data from various studies, which may not have been conducted under identical experimental conditions.

**Table 1: In Vitro Effects on Cytokine Production**

| Agent         | Cell Type   | IFN- $\gamma$ Product ion | IL-2 Product ion | TNF- $\alpha$ Product ion | IL-6 Product ion | IL-12 Product ion      | Reference(s) |
|---------------|-------------|---------------------------|------------------|---------------------------|------------------|------------------------|--------------|
| Krestin (PSK) | Human PBMCs | Increased                 | -                | Increased                 | Increased        | Increased              | [5]          |
| Lentinan      | Human PBMCs | Increased                 | Increased        | Increased                 | Increased        | Increased              | [8]          |
| IFN- $\gamma$ | -           | -                         | -                | Induces in macrophages    | -                | Induces in macrophages | [4]          |
| IL-2          | T-cells     | Induces                   | -                | -                         | -                | -                      | [9]          |

Note: "-" indicates data not consistently reported in the reviewed sources under comparable conditions.

**Table 2: In Vitro Effects on Immune Cell Proliferation and Activity**

| Agent         | Target Cell                         | Effect                           | Assay          | Reference(s) |
|---------------|-------------------------------------|----------------------------------|----------------|--------------|
| Krestin (PSK) | T-cells                             | Increased proliferation          | CFSE Assay     | [5]          |
| NK cells      | Enhanced cytotoxicity               | Cytotoxicity Assay               | [10]           |              |
| Lentinan      | T-cells                             | Increased proliferation          | CFSE Assay     | [8]          |
| NK cells      | Enhanced cytotoxicity               | Cytotoxicity Assay               | [7]            |              |
| IFN-γ         | T-cells                             | Regulates differentiation        | Flow Cytometry | [11]         |
| NK cells      | Activation                          | Flow Cytometry                   | [4]            |              |
| IL-2          | T-cells                             | Promotes proliferation           | CFSE Assay     | [9]          |
| NK cells      | Promotes proliferation and activity | Proliferation/Cytotoxicity Assay | [9]            |              |

**Table 3: Summary of Clinical Trial Outcomes in Cancer (Adjuvant Setting)**

| Agent         | Cancer Type(s)                 | Primary Outcome(s)                      | Key Findings                                                                         | Reference(s) |
|---------------|--------------------------------|-----------------------------------------|--------------------------------------------------------------------------------------|--------------|
| Krestin (PSK) | Gastric, Colorectal, Lung      | Overall Survival, Disease-Free Survival | Improved survival when combined with chemotherapy.                                   | [1][12]      |
| Lentinan      | Gastric, Colorectal, Lung      | Overall Survival, Quality of Life       | Improved survival and quality of life when combined with chemotherapy.               | [13]         |
| IFN- $\gamma$ | Various                        | Response Rate                           | Limited efficacy as a single agent, often used in combination.                       | -            |
| IL-2          | Melanoma, Renal Cell Carcinoma | Response Rate, Duration of Response     | Durable responses in a subset of patients, but associated with significant toxicity. | -            |

Note: Direct comparative clinical trials are scarce. The findings are generally from trials comparing the agent plus standard therapy versus standard therapy alone.

## Experimental Protocols

### Lymphocyte Proliferation Assay using CFSE

This protocol outlines the steps for measuring lymphocyte proliferation in response to immunomodulatory agents using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.[\[14\]](#)[\[15\]](#)

Objective: To quantify the proliferation of lymphocytes (e.g., T cells) in response to stimulation with **Krestin**, Lentinan, or other immunomodulators.

Materials:

- Peripheral blood mononuclear cells (PBMCs)
- CFSE staining solution (e.g., CellTrace™ CFSE Cell Proliferation Kit)
- Complete RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- Test agents (**Krestin**, Lentinan, etc.)
- Positive control (e.g., Phytohemagglutinin (PHA))
- Flow cytometer

Procedure:

- Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells with PBS and resuspend in PBS at a concentration of  $1 \times 10^7$  cells/mL.
- CFSE Staining: Add CFSE solution to the cell suspension to a final concentration of 1-5  $\mu$ M. Incubate for 10 minutes at 37°C, protected from light.
- Quenching: Add 5 volumes of cold complete RPMI-1640 medium containing 10% FBS to stop the staining reaction. Incubate on ice for 5 minutes.
- Washing: Centrifuge the cells, discard the supernatant, and wash the cells twice with complete medium.
- Cell Culture: Resuspend the CFSE-labeled cells in complete medium and plate in a 96-well plate at a density of  $2 \times 10^5$  cells/well.

- Stimulation: Add the immunomodulatory agents (**Krestin**, Lentinan, etc.) at various concentrations. Include unstimulated (negative control) and PHA-stimulated (positive control) wells.
- Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
- Flow Cytometry Analysis: Harvest the cells and acquire them on a flow cytometer. Gate on the lymphocyte population and analyze the CFSE fluorescence. Each peak of halved fluorescence intensity represents a cell division.



[Click to download full resolution via product page](#)

### CFSE Lymphocyte Proliferation Assay Workflow

## Natural Killer (NK) Cell Cytotoxicity Assay

This protocol describes a method to assess the ability of immunomodulatory agents to enhance the cytotoxic activity of NK cells against target tumor cells.

**Objective:** To measure the percentage of target cell lysis mediated by NK cells that have been pre-activated with **Krestin**, Lentinan, or other immunomodulators.

### Materials:

- Effector cells: Purified NK cells or PBMCs
- Target cells: A suitable tumor cell line (e.g., K562)
- Calcein-AM or other viability dye
- Complete RPMI-1640 medium
- Test agents (**Krestin**, Lentinan, etc.)
- Positive control (e.g., IL-2)
- 96-well V-bottom plate
- Fluorescence plate reader or flow cytometer

### Procedure:

- **Effector Cell Preparation:** Isolate NK cells or use PBMCs. Pre-incubate the effector cells with the immunomodulatory agents (**Krestin**, Lentinan, etc.) or positive control (IL-2) for 24-48 hours.
- **Target Cell Labeling:** Label the target cells with Calcein-AM (or another viability dye) according to the manufacturer's instructions.
- **Co-culture:** Plate the labeled target cells in a 96-well plate. Add the pre-activated effector cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
- **Controls:**

- Spontaneous release: Target cells with medium only.
- Maximum release: Target cells with a lysis buffer (e.g., Triton X-100).
- Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C in a 5% CO2 incubator.
- Measurement:
  - Fluorescence plate reader: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released Calcein-AM.
  - Flow cytometry: Stain with a dead cell marker (e.g., Propidium Iodide) and analyze the percentage of dead target cells.
- Calculation:
  - $$\% \text{ Cytotoxicity} = [(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100$$

## Conclusion

**Krestin** (PSK) and Lentinan are both potent immunomodulators derived from mushrooms that have demonstrated efficacy in enhancing anti-tumor immune responses, primarily through the activation of innate and adaptive immune cells. While they share some mechanistic similarities, such as the activation of key signaling pathways like NF-κB, **Krestin**'s action is well-characterized through its specific interaction with TLR2. IFN-γ and IL-2, as endogenous cytokines, play a more direct and potent role in specific aspects of the immune response but are often associated with greater toxicity when administered therapeutically.

The available data suggest that both **Krestin** and Lentinan can increase the production of pro-inflammatory cytokines and enhance the proliferation and cytotoxic activity of T cells and NK cells. In a clinical setting, both have shown promise in improving outcomes for cancer patients when used as adjuvants to conventional therapies.

For researchers and drug development professionals, the choice between these agents would depend on the specific therapeutic context, desired immunological outcome, and safety profile.

Further head-to-head comparative studies are warranted to delineate the subtle but potentially significant differences in their immunomodulatory profiles and to establish their optimal applications in immunotherapy.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Immunomodulation and anti-cancer activity of polysaccharide-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IFNy: signalling, epigenetics and roles in immunity, metabolism, disease and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polysaccharide Krestin is a novel TLR2 agonist that mediates inhibition of tumor growth via stimulation of CD8 T cells and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic effects of lentinan on inflammatory bowel disease and colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lentinan progress in inflammatory diseases and tumor diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory Properties of Polysaccharides from Lentinula edodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lentinan from shiitake selectively attenuates AIM2 and non-canonical inflammasome activation while inducing pro-inflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of human natural killer cells by the protein-bound polysaccharide PSK independently of interferon and interleukin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of IFN- $\gamma$  Signaling Is Essential for the Cytotoxic Activity of CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological mechanism and clinical effect of protein-bound polysaccharide K (KRESTIN(®)): review of development and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]

- 13. sanguinebio.com [sanguinebio.com]
- 14. mdpi.com [mdpi.com]
- 15. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - NL [thermofisher.com]
- To cite this document: BenchChem. [A Comparative Analysis of Krestin (PSK) and Other Immunomodulatory Agents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1180457#a-comparative-study-of-krestin-and-other-immunomodulatory-agents>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)